molecular formula C16H20BrN7O B11562471 4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11562471
M. Wt: 406.28 g/mol
InChI Key: RELNQDJZQDCCCJ-WOJGMQOQSA-N
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Description

4-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine ring substituted with a hydrazone linkage, a bromophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Substitution on the triazine ring: The hydrazone is then reacted with N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazine-2-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

4-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
  • **4-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The uniqueness of 4-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its bromine substitution, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and fluoro-substituted analogs.

Properties

Molecular Formula

C16H20BrN7O

Molecular Weight

406.28 g/mol

IUPAC Name

2-N-[(E)-(4-bromophenyl)methylideneamino]-4-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H20BrN7O/c1-23(2)15-19-14(20-16(21-15)24-7-9-25-10-8-24)22-18-11-12-3-5-13(17)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,19,20,21,22)/b18-11+

InChI Key

RELNQDJZQDCCCJ-WOJGMQOQSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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